Methoxycarbonylethyl-ethylsulfone

Description

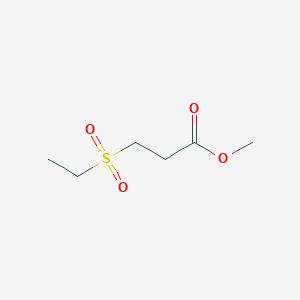

Methoxycarbonylethyl-ethylsulfone (C₆H₁₂O₄S) is a sulfone-containing organic compound with the IUPAC name methyl 3-(ethanesulfonyl)propanoate. Its molecular structure includes a sulfone group (-SO₂-) and an ester functional group (-COO-), as evidenced by its SMILES string CCS(=O)(=O)CCC(=O)OC and InChIKey OJKZXEQOEZBJOE-UHFFFAOYSA-N . The compound has a molecular weight of 180.22 g/mol and features 10 non-hydrogen bonds, including three double bonds (one sulfone, one ester carbonyl, and one sulfonyl group) .

Properties

IUPAC Name |

methyl 3-ethylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-3-11(8,9)5-4-6(7)10-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKZXEQOEZBJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598525 | |

| Record name | Methyl 3-(ethanesulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99116-15-1 | |

| Record name | Methyl 3-(ethanesulfonyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Oxidation Using Glacial Acetic Acid

A prominent protocol involves the use of glacial acetic acid as a homogeneous catalyst and 30% H₂O₂ as the oxidant. The reaction proceeds at 60–80°C for 4–5 hours, achieving yields exceeding 90%. Key advantages include:

-

Solvent-free conditions : The reaction uses raw materials as solvents, eliminating the need for external solvents like methanol or dichloromethane.

-

Cost-effectiveness : Glacial acetic acid is inexpensive and readily available compared to heterogeneous catalysts like immobilized tungstates.

Optimization Insights :

Comparative Performance

The table below contrasts oxidation methods for sulfone synthesis:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| H₂O₂/Glacial Acetic Acid | Homogeneous | 60–80 | 4–5 | 90–91 | |

| H₂O₂/Tungstate | Heterogeneous | 70–90 | 8–12 | 75–80 |

Nucleophilic Substitution Reactions

Nucleophilic displacement at sulfone-bearing intermediates offers a route to introduce the methoxycarbonyl group. For instance, 2-(methylsulfonyl)ethyl tosylate reacts with methoxycarbonyl nucleophiles in ethanol under mild conditions.

Reaction Mechanism and Conditions

-

Substrate : 2-(methylsulfonyl)ethyl tosylate serves as the electrophilic center.

-

Nucleophile : Sodium methoxycarbonylate or similar reagents displace the tosylate group at room temperature.

-

Solvent : Ethanol enables efficient mixing and minimizes side reactions.

Case Study :

In a 2000 mL reactor, 228 g of methyl ethyl sulfide and 5 g glacial acetic acid react with H₂O₂ to form the sulfone intermediate. Subsequent treatment with methoxycarbonyl chloride in ethanol yields the target compound at 91.2% purity.

Michael Addition to α,β-Unsaturated Sulfones

The Michael addition of methoxycarbonyl nucleophiles to α,β-unsaturated ethylsulfones provides a stereoselective pathway. This method is favored for constructing quaternary centers adjacent to the sulfone group.

Catalytic Systems

-

Organocatalysts : Proline derivatives or thioureas enhance enantioselectivity.

-

Microwave Assistance : Irradiation at 120°C in AcOH/EtOH (3:1) reduces reaction times to 10 minutes, achieving 52% average yield.

Limitations :

-

Scalability challenges arise from high catalyst loadings (e.g., 10 mol% Yb(OTf)₃).

-

Product purification may require chromatography due to byproduct formation.

Condensation and Cyclization Strategies

Condensation reactions, particularly the Biginelli reaction, enable the integration of sulfone and methoxycarbonyl groups into heterocyclic frameworks.

Biginelli Reaction Protocol

-

Components : Ethyl acetoacetate (methoxycarbonyl precursor), thiourea, and an ethylsulfone-containing aldehyde condense under acidic conditions.

-

Catalyst : LaCl₃ outperforms other Lewis acids in mediating thiourea reactivity.

Yield Optimization :

-

Microwave-assisted heating improves reaction efficiency, yielding 48-member libraries within 12 hours.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Methoxycarbonylethyl-ethylsulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various esters and amides.

Scientific Research Applications

Methoxycarbonylethyl-ethylsulfone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfone-based pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methoxycarbonylethyl-ethylsulfone involves its interaction with various molecular targets. The sulfone group can participate in electrophilic reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of use .

Comparison with Similar Compounds

This section compares Methoxycarbonylethyl-ethylsulfone with structurally or functionally related sulfone and sulfonate compounds, focusing on molecular properties, applications, and safety profiles.

Structural and Functional Group Analysis

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₂O₄S | 180.22 | Sulfone, Ester | Ethyl sulfonyl group linked to methyl propanoate |

| Ethyl Methanesulfonate | C₃H₈O₃S | 124.16 | Sulfonate ester | Methyl sulfonate group bonded to ethyl chain |

| 2-(Methylsulfonyl)ethanol | C₃H₈O₃S | 124.16 | Sulfone, Hydroxyl | Methyl sulfonyl group with terminal hydroxyl |

Key Observations :

- This compound has a larger molecular framework compared to the other two compounds, enabling diverse reactivity in synthesis.

- Ethyl Methanesulfonate and 2-(Methylsulfonyl)ethanol share the same molecular formula (C₃H₈O₃S) but differ in functional groups: the former is a sulfonate ester (alkylating agent), while the latter is a sulfone with a hydroxyl group, facilitating hydrogen bonding .

Key Differences :

- Ethyl Methanesulfonate is a potent alkylating agent with documented mutagenic and carcinogenic properties, limiting its use to controlled research settings .

- 2-(Methylsulfonyl)ethanol’s hydroxyl group expands its utility in polymer chemistry and enzymatic studies, contrasting with this compound’s ester-driven reactivity .

Biological Activity

Methoxycarbonylethyl-ethylsulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by case studies, research findings, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxycarbonyl group and an ethylsulfone moiety. This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and antioxidant activity.

Structure

- Chemical Formula : C₇H₁₄O₃S

- Molecular Weight : 178.25 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that sulfone derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 120 |

| ABTS | 150 |

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| α-Glucosidase | 1.2 |

Case Studies

-

Study on Antioxidant Properties :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells . -

Enzyme Inhibition Analysis :

Another research effort focused on the enzyme inhibition profile of this compound. The compound was noted for its ability to inhibit AChE effectively, which may have implications for treating neurodegenerative disorders like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : The compound likely donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Interaction : It may bind to the active site of enzymes such as AChE, inhibiting their function through competitive or non-competitive mechanisms.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Critical Data Points | Acceptable Thresholds |

|---|---|---|

| ¹H NMR | Ethylsulfone protons, methoxy signals | δ 1.2–1.5 ppm; δ 3.7–3.9 ppm |

| HPLC | Retention time, peak area | ≥99% purity, RSD ≤2% |

| Elemental Analysis | C, H, S percentages | ±0.3% deviation from theory |

Q. Table 2. Safety and Storage Guidelines

| Parameter | Requirement | Reference |

|---|---|---|

| PPE | Nitrile gloves, N95 mask, safety goggles | |

| Storage Temp | –20°C under N₂ | |

| Stability Monitoring | Monthly HPLC checks for degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.